Methyl 2-(1,2-benzisoxazol-3-yl)acetate
Overview
Description
“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is a chemical compound with the empirical formula C10H9NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is 191.18 . The SMILES string, which is a form of notation for describing the structure of chemical species using short ASCII strings, is COC(=O)Cc1noc2ccccc12 .Physical And Chemical Properties Analysis
“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is a solid compound . Its InChI key, which is a unique identifier for chemical substances, is VKNXYAQLRDOEFK-UHFFFAOYSA-N .Scientific Research Applications
Novel Aldose Reductase Inhibitors
Methyl 2-(1,2-benzisoxazol-3-yl)acetate derivatives have been investigated for their potential as aldose reductase inhibitors, which are crucial for treating chronic diabetic complications. For instance, a study introduced a novel series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid derivatives showing high potency and selectivity, including compounds with significant pharmacokinetic profiles and therapeutic effects in diabetic models (Van Zandt et al., 2005).
Crystallography and Molecular Structure
Research into the crystal structure and molecular dynamics of Methyl 2-(1,2-benzisoxazol-3-yl)acetate derivatives reveals their complex interactions and conformations. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate provided insights into molecular conformations and potential interactions in solid-state chemistry (Li et al., 2015).
Metal Organic Frameworks and Catalysis
The compound has also been utilized in the synthesis of metal-organic frameworks and catalysis studies. For instance, cyclopalladation of benzothiazoles, including Methyl 2-(1,2-benzisoxazol-3-yl)acetate derivatives, leads to novel nonpolymeric, acetate-bridged products with unique structural properties (O. and Steel, 1998).
Anti-inflammatory and Anticancer Applications
Derivatives of Methyl 2-(1,2-benzisoxazol-3-yl)acetate have been explored for their anti-inflammatory and anticancer properties. Multistep synthesis involving these compounds has resulted in novel series with significant in vitro anticancer activity (Varshney et al., 2015).
Novel Reactions and Synthetic Pathways
Research has also uncovered novel base-induced reactions of substituted (1,2-benzisoxazol-3-yl)acetates, leading to the discovery of new synthetic pathways and potentially useful chemical transformations (Ueda et al., 1988).
Safety And Hazards
“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and calling a POISON CENTER or doctor/physician if feeling unwell .
properties
IUPAC Name |
methyl 2-(1,2-benzoxazol-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)6-8-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXYAQLRDOEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376936 | |
Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,2-benzisoxazol-3-yl)acetate | |
CAS RN |
59899-89-7 | |
Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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